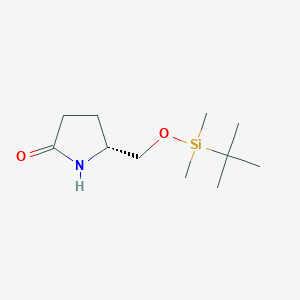

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, bearing the CAS Number 128899-30-9 , is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a protected primary alcohol on a chiral pyrrolidinone scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, comprehensive analytical characterization, and a discussion of its applications in the development of novel therapeutics, particularly in the areas of antiviral and neuroprotective agents.

Core Compound Identification and Properties

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a derivative of (R)-5-(hydroxymethyl)pyrrolidin-2-one where the primary hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) ether. This protection strategy is fundamental in multi-step organic synthesis, preventing the reactive hydroxyl group from interfering with subsequent chemical transformations.

| Property | Value | Source |

| CAS Number | 128899-30-9 | [1] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [1] |

| Molecular Weight | 229.39 g/mol | [1] |

| IUPAC Name | (5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General Knowledge |

| Storage | 2-8°C, sealed under an inert atmosphere | [1] |

Synthesis and Mechanism

The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is typically achieved through the silylation of the commercially available (R)-5-(hydroxymethyl)pyrrolidin-2-one. The choice of silylating agent and reaction conditions is critical to ensure high yield and purity.

Reaction Principle: Silylation

The protection of the primary alcohol is achieved by converting it into a bulky tert-butyldimethylsilyl (TBS) ether. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent, typically tert-butyldimethylsilyl chloride (TBSCl). The reaction is facilitated by a base, commonly imidazole, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct.

Caption: General schematic of the silylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the silylation of primary alcohols.

Materials:

-

(R)-5-(hydroxymethyl)pyrrolidin-2-one

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add imidazole (1.5 equivalents) followed by tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.[2][3] A typical eluent system would be a gradient of ethyl acetate in hexanes.[2] Fractions containing the pure product, as determined by TLC, are pooled and concentrated under reduced pressure to yield (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for its use in subsequent research and development. The following are expected analytical data based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.0-6.5 ppm (br s, 1H): NH proton of the lactam.

-

δ ~3.8-4.0 ppm (m, 1H): CH proton at the chiral center (C5).

-

δ ~3.5-3.7 ppm (m, 2H): CH₂ protons of the silyloxymethyl group.

-

δ ~2.2-2.5 ppm (m, 2H): CH₂ protons adjacent to the carbonyl group.

-

δ ~1.8-2.1 ppm (m, 2H): CH₂ protons at C4.

-

δ ~0.8-0.9 ppm (s, 9H): Protons of the tert-butyl group on the silyl ether.

-

δ ~0.0-0.1 ppm (s, 6H): Protons of the two methyl groups on the silicon atom.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~177-179 ppm: Carbonyl carbon of the lactam.

-

δ ~64-66 ppm: Carbon of the CH₂O group.

-

δ ~56-58 ppm: CH carbon at the chiral center (C5).

-

δ ~30-32 ppm: CH₂ carbon adjacent to the carbonyl.

-

δ ~28-30 ppm: CH₂ carbon at C4.

-

δ ~25-26 ppm: Carbons of the methyl groups of the tert-butyl group.

-

δ ~18-19 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ -5 to -6 ppm: Carbons of the methyl groups on the silicon atom.[4][5]

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 230.16.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The tert-butyldimethylsilyl group can lead to characteristic fragmentation patterns, including a prominent peak corresponding to the loss of a tert-butyl group ([M-57]⁺).[6]

Applications in Drug Development

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The chiral nature of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one makes it a particularly valuable starting material for the stereoselective synthesis of drug candidates.

Antiviral Agents

This chiral building block is instrumental in the synthesis of modified nucleoside analogues, a class of compounds known for their potent antiviral activities.[7][8][9] The pyrrolidinone ring can serve as a mimic of the ribose sugar in natural nucleosides. The protected hydroxymethyl group allows for the introduction of various nucleobases or other functional groups after further synthetic manipulations.

Caption: Synthetic pathway to nucleoside analogues.

Nootropic and Neuroprotective Agents

The pyrrolidin-2-one core is famously present in the racetam class of nootropic drugs, such as piracetam. While this specific compound is not a direct precursor to piracetam, its derivatives are explored for their potential in treating neurodegenerative diseases like Alzheimer's.[10][11][12] The chiral center and the functionalizable side chain allow for the synthesis of novel analogues with potentially improved efficacy and selectivity for targets within the central nervous system.

Safety and Handling

As a research chemical, (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent hydrolysis of the silyl ether.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Incompatibilities: Strong oxidizing agents and strong acids can degrade the compound.

Conclusion

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility in the preparation of antiviral nucleoside analogues and potential neuroprotective agents underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 2020.

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed, 2020.

- Supporting Information. Wiley-VCH, 2008. [URL: not available]

- Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry. [URL: not available]

- Supplementary Information. The Royal Society of Chemistry, 2008. [URL: not available]

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ResearchGate.

-

Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. University of Minnesota, 2021.

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate, 2024.

-

Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate.

-

Synthesis of pyrimidine nucleoside analogs containing pyrrolidine... ResearchGate.

-

13C NMR chemical shifts of 1 to 5. ResearchGate.

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv, 2023.

-

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. Sigma-Aldrich.

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health, 2021.

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv, 2023.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2021.

-

5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One. MySkinRecipes.

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025.

-

Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.

-

2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST WebBook.

Sources

- 1. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | 128899-30-9 [sigmaaldrich.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a pyrrolidinone core with a protected hydroxymethyl group, make it a valuable intermediate in the synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of its physical properties, synthesis, and applications, with a focus on providing practical insights for laboratory work.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. The properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128899-30-9 | [1] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [1] |

| Molecular Weight | 229.39 g/mol | [1] |

| Appearance | Likely a colorless oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | 307.6 ± 15.0 °C (Predicted) | N/A |

| Density | 0.942 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Readily soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [2] |

| Storage | 2-8 °C, sealed under an inert, dry atmosphere. | [1] |

The tert-butyldimethylsilyl (TBDMS) protecting group imparts significant lipophilicity to the molecule, contributing to its solubility in a wide range of organic solvents.[2] This property is advantageous for its use in various reaction conditions. However, like most silyl ethers, it is susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[2][3] Therefore, proper storage in a dry environment is crucial to prevent premature deprotection.

Synthesis and Purification: A Practical Approach

The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the primary alcohol of the readily available chiral starting material, (R)-5-(hydroxymethyl)pyrrolidin-2-one. The use of a tert-butyldimethylsilyl (TBDMS) group is a common and effective strategy for protecting hydroxyl functionalities during multi-step syntheses.[4][5]

A general and reliable method for the silylation of alcohols is the Corey protocol, which utilizes a silyl chloride and a base, such as imidazole, in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3]

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of (R)-5-(hydroxymethyl)pyrrolidin-2-one (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5-2.5 equivalents).

-

Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 0.9 ppm), the two methyl groups on the silicon (a singlet around 0.1 ppm), the protons of the pyrrolidinone ring, and the methylene protons adjacent to the silyl ether.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the pyrrolidinone ring, the silyl-protected hydroxymethyl group, and the tert-butyl and methyl groups of the TBDMS moiety.

-

FT-IR: The infrared spectrum will likely exhibit a strong absorption band corresponding to the carbonyl group (C=O) of the lactam ring (around 1680-1700 cm⁻¹) and characteristic peaks for the C-O and Si-O bonds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.[6]

Application in Drug Development: A Chiral Scaffold for Antiviral Agents

The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs.[7] The chiral nature of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one makes it a particularly valuable starting material for the stereoselective synthesis of pharmaceutical agents.

One notable area of application is in the development of antiviral drugs. For instance, nucleoside analogues containing modified sugar moieties are a cornerstone of antiviral therapy. The pyrrolidinone ring can serve as a mimic of the ribose or deoxyribose sugar in these analogues. The protected hydroxymethyl group at the 5-position provides a handle for further chemical modifications, such as the introduction of a nucleobase or other pharmacophoric groups.

While a direct synthesis of a specific marketed drug from this exact starting material is not prominently documented in publicly available literature, its utility as a building block in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase has been explored.[8] The general strategy involves using the chiral pyrrolidine derivative as a scaffold to construct molecules that can specifically interact with viral enzymes.

Conceptual Experimental Workflow: Synthesis of a Hypothetical Antiviral Intermediate

The following diagram illustrates a conceptual workflow for the utilization of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one in the synthesis of a hypothetical antiviral intermediate.

Sources

- 1. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | 128899-30-9 [sigmaaldrich.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One [myskinrecipes.com]

- 5. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 6. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''- oxathiole-2'',2'-dioxide)pyrimidine (TSAO) nucleoside analogues: highlyselective inhibitors of human immunodeficiency virus type 1 that are targeted at the viral reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinone Scaffold as a Privileged Chiral Building Block

The pyrrolidinone ring system, a five-membered lactam, is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to serve as a rigid scaffold that can be stereoselectively functionalized to interact with biological targets with high specificity. Among the vast library of pyrrolidinone-based synthons, (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one stands out as a particularly valuable chiral building block. Derived from the readily available and inexpensive (R)-pyroglutamic acid, this compound offers a strategic entry point for the synthesis of complex molecules with defined stereochemistry, a critical aspect in the development of modern therapeutics.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile intermediate, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral organic compound with the molecular formula C₁₁H₂₃NO₂Si and a molecular weight of 229.39 g/mol .[4] Its chemical structure features a pyrrolidin-2-one ring substituted at the 5-position with a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBS) ether. The (R)-stereochemistry at the C5 position is crucial for its application as a chiral synthon, enabling the synthesis of enantiomerically pure target molecules.

| Property | Value | Source |

| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-2-one | [5] |

| CAS Number | 128899-30-9 | [5] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [4] |

| Molecular Weight | 229.39 g/mol | [4] |

| Appearance | Typically a colorless oil or low-melting solid | General Knowledge |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General Knowledge |

| Storage | Recommended to be stored under refrigerated conditions to ensure long-term stability | [5] |

The presence of the bulky tert-butyldimethylsilyl (TBS) protecting group is a key feature of this building block. The TBS group offers excellent stability under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions (e.g., with hydrofluoric acid or tetra-n-butylammonium fluoride) without affecting other functional groups in the molecule. This orthogonality is a significant advantage in multi-step syntheses, allowing for the strategic deprotection and further functionalization of the primary hydroxyl group.

Synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: A Two-Step Approach from a Chiral Pool Precursor

The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a prime example of a chiral pool synthesis, where a readily available enantiopure natural product, in this case, (R)-pyroglutamic acid, is used as the starting material.[2] The synthetic route is a straightforward and efficient two-step process involving the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the alcohol as a TBS ether.

Experimental Protocol

Step 1: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one

-

To a stirred solution of (R)-pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-dimethyl sulfide complex (BMS, ~1.2 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford (R)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid or a viscous oil.

Step 2: Synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

-

Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Borane-dimethyl sulfide complex is often preferred for the reduction of carboxylic acids as it is selective and the workup is generally straightforward. Lithium aluminum hydride (LiAlH₄) is also effective but requires more stringent anhydrous conditions and a more cautious workup procedure.

-

Role of Imidazole in Silylation: Imidazole serves a dual purpose in the silylation reaction. It acts as a base to neutralize the HCl generated during the reaction, and more importantly, it acts as a nucleophilic catalyst by forming a highly reactive silyl-imidazolium intermediate, which then efficiently silylates the alcohol.

Spectroscopic Characterization

| Spectroscopic Data | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃) | δ ~6.0-7.0 (br s, 1H, NH), ~3.9-4.1 (m, 1H, CH), ~3.5-3.7 (m, 2H, CH₂O), ~2.2-2.5 (m, 2H, CH₂), ~1.8-2.1 (m, 2H, CH₂), 0.89 (s, 9H, C(CH₃)₃), 0.07 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~177 (C=O), ~65 (CH₂O), ~57 (CH), ~31 (CH₂), ~29 (CH₂), 25.8 (C(CH₃)₃), 18.2 (C(CH₃)₃), -5.5 (Si(CH₃)₂) |

| IR (neat) | ν ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide), ~1100 cm⁻¹ (Si-O-C stretch) |

| Mass Spectrometry (ESI+) | m/z 230.15 [M+H]⁺, 252.13 [M+Na]⁺ |

Applications in Drug Discovery and Total Synthesis

The strategic importance of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one lies in its utility as a versatile chiral building block for the synthesis of a wide array of complex and biologically active molecules, particularly in the fields of antiviral and anticancer drug discovery.[8][9][10][11][12][13][14][15][16]

While specific, named drug synthesis examples directly employing this exact silyl-protected building block are not prominently featured in readily accessible literature, its precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one, and other closely related pyroglutamic acid derivatives are extensively used. The TBS-protected version offers a strategic advantage in syntheses where the primary alcohol needs to be masked during transformations at other parts of the molecule. The pyrrolidinone core can be further elaborated through N-alkylation or N-acylation, and the protected hydroxymethyl group can be deprotected and oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, providing a multitude of synthetic pathways.

Conclusion

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its straightforward synthesis from an inexpensive chiral pool starting material, coupled with the robust and orthogonal nature of the TBS protecting group, makes it an attractive intermediate for researchers in both academic and industrial settings. The pyrrolidinone scaffold it provides is a privileged motif in a wide range of biologically active compounds, and the ability to introduce and manipulate functionality at the C5 position with stereocontrol is a powerful tool in modern drug discovery. As the demand for stereochemically defined therapeutics continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the development of the next generation of medicines.

References

-

Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Available from: [Link].

- HETEROCYCLES. A FACILE SYNTHESIS OF (2R/S,5R)-1-tert-BUTYL 2-METHYL 5-(((tert-BUTYLDIMETHYLSILYL)OXY)METHYL)PYRROLIDINE-1,2. 2015;91(12):2377-2388.

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link].

- Nagib DA, et al. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. 2024.

-

Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available from: [Link].

-

RSC Publishing. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Available from: [Link].

-

Semantic Scholar. Pyrrolidinones derived from (S)-pyroglutamic acid. Part 1. Conformationally constrained glutamate. Available from: [Link].

-

ResearchGate. A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. Available from: [Link].

-

PubChem. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link].

-

Royal Society of Chemistry. Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. Available from: [Link].

-

NIST WebBook. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. Available from: [Link].

- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. 2022.

-

SpectraBase. (S)-N-[(tert-Butyldimethylsiloxymethyl)pyrrolidin-2-yl]pyrrolidin-2-one. Available from: [Link].

-

SpectraBase. (2R,3S,4S,5R)-2-tert-Butyldimethylsiloxymethyl-5-cyano-4-methyl-3-vinylpyrrolidine. Available from: [Link].

-

PubChem. (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine. Available from: [Link].

-

NIH. 2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''- oxathiole-2'',2'-dioxide)pyrimidine (TSAO) nucleoside analogues: highlyselective inhibitors of human immunodeficiency virus type. Available from: [Link].

-

NIH. [2',5'-Bis-O-(tert-butyldimethylsilyl)]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) (TSAO) derivatives of purine and pyrimidinenucleosides as potent and selective. Available from: [Link].

- NIH.

- MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. 2024.

- MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. 2023.

- Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. 2023.

-

PubMed. Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates. Available from: [Link].

- MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022.

-

MDPI. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Available from: [Link].

-

PubMed. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Available from: [Link].

- NIH.

-

PubChem. (2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. Available from: [Link].

-

ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link].

-

eCampusOntario Pressbooks. 11: Infrared Spectroscopy and Mass Spectrometry. Available from: [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | C11H23NO2Si | CID 13771167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | 128899-30-9 [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]

- 8. 2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''- oxathiole-2'',2'-dioxide)pyrimidine (TSAO) nucleoside analogues: highlyselective inhibitors of human immunodeficiency virus type 1 that are targeted at the viral reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides | MDPI [mdpi.com]

- 14. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one synthesis from (R)-5-(hydroxymethyl)pyrrolidin-2-one

A Comprehensive Technical Guide to the Synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

An In-depth Examination of the Selective Protection of a Key Chiral Intermediate for Pharmaceutical Development

Executive Summary

(R)-5-(hydroxymethyl)pyrrolidin-2-one is a valuable chiral building block extensively used in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2] Its utility is often predicated on the selective functionalization of its primary hydroxyl group while the lactam moiety remains intact. This guide provides a detailed technical overview of a crucial transformation: the protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether to yield (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. This protection strategy is fundamental for multi-step syntheses, preventing unwanted side reactions of the hydroxyl group.[3][4]

This document offers a comprehensive exploration of the reaction mechanism, a detailed, field-proven experimental protocol, methods for reaction monitoring and product purification, and a comparative analysis of the starting material and the silylated product. It is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of Silyl Ether Protection

In complex organic synthesis, the differential protection of functional groups is a cornerstone strategy. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to allow for chemical modifications elsewhere in the molecule. Silyl ethers, particularly those derived from tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), are among the most widely used protecting groups for alcohols.[5][6]

The TBS group offers a robust and reliable means of protection due to several key advantages:

-

Ease of Installation: It reacts efficiently with alcohols under mild basic conditions.[3]

-

Steric Selectivity: The significant steric bulk of the tert-butyl group allows TBDMSCl to react preferentially with less hindered alcohols, making it ideal for the selective protection of primary alcohols over secondary or tertiary ones.[3][5]

-

Chemical Stability: TBS ethers are stable across a broad spectrum of reaction conditions, including many non-acidic reagents used in oxidation, reduction, and organometallic chemistry.

-

Facile Cleavage: The silyl ether can be cleanly removed when desired, typically using fluoride ion sources (like tetrabutylammonium fluoride, TBAF) or acidic conditions.[7][8]

This guide focuses on the application of this strategy to (R)-5-(hydroxymethyl)pyrrolidin-2-one, a versatile chiral intermediate whose rigid cyclic structure and functional handles are leveraged in the synthesis of novel therapeutics.[9] The resulting TBS-protected compound, (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, is a key intermediate ready for subsequent synthetic transformations.

Reaction Mechanism and Rationale

The silylation of (R)-5-(hydroxymethyl)pyrrolidin-2-one with TBDMSCl is typically catalyzed by a weak base, most commonly imidazole. The reaction proceeds via a nucleophilic substitution at the silicon center.

Mechanism of Imidazole-Catalyzed Silylation:

Imidazole plays a dual role in this reaction. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. More importantly, it serves as a powerful nucleophilic catalyst that first reacts with TBDMSCl to form a highly reactive silyl-imidazolium intermediate.[6] This intermediate is then readily attacked by the primary alcohol of the substrate. This catalytic pathway is generally accepted as the dominant mechanism.[5][6] The steric hindrance of the TBDMS group ensures that the reaction is highly selective for the primary hydroxyl group.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zxchem.com [zxchem.com]

- 5. fiveable.me [fiveable.me]

- 6. total-synthesis.com [total-synthesis.com]

- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectral Characterization of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, a key chiral building block in organic synthesis. The strategic placement of the tert-butyldimethylsilyl (TBDMS) protecting group on the primary alcohol of (R)-5-(hydroxymethyl)pyrrolidin-2-one allows for selective reactions at other positions of the molecule, making it a valuable intermediate in the development of pharmaceuticals and other complex molecular architectures.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra are referenced from commercial and literature sources where available, this guide also incorporates predicted spectral data to provide a comprehensive educational resource for researchers, scientists, and drug development professionals. The causality behind spectral features and experimental choices will be explained to provide field-proven insights.

Molecular Structure and Key Features

The structure of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one incorporates a five-membered lactam (pyrrolidin-2-one) ring, a chiral center at the C5 position, and a bulky TBDMS ether. These features give rise to a distinct spectral fingerprint.

Caption: Molecular structure of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. A well-prepared sample ensures optimal resolution and signal-to-noise.[2]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2][3]

-

Sample Preparation:

-

Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Add the deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The following data is predicted based on established chemical shift values and analysis of similar structures.

Table 1: Predicted ¹H NMR Data for (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-7.0 | br s | 1H | NH |

| ~3.8-4.0 | m | 1H | C5-H |

| ~3.6-3.7 | dd | 1H | CH₂ -O (diastereotopic) |

| ~3.4-3.5 | dd | 1H | CH₂ -O (diastereotopic) |

| ~2.2-2.4 | m | 2H | C3-H₂ |

| ~1.8-2.0 | m | 2H | C4-H₂ |

| 0.89 | s | 9H | Si-C(CH₃ )₃ |

| 0.06 | s | 6H | Si-(CH₃ )₂ |

Note: Predicted data generated using principles from online NMR prediction tools.[6][7][8]

Interpretation:

-

N-H Proton (δ ~6.0-7.0): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly variable depending on concentration and solvent.

-

C5-H Proton (δ ~3.8-4.0): This methine proton is adjacent to the nitrogen and the CH₂-O group, deshielding it. It will appear as a multiplet due to coupling with the C4 and CH₂-O protons.

-

CH₂-O Protons (δ ~3.4-3.7): These are the methylene protons of the side chain. They are diastereotopic because they are adjacent to a chiral center (C5), and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the C5 proton. They will likely appear as two separate doublets of doublets (dd).

-

C3-H₂ and C4-H₂ Protons (δ ~1.8-2.4): These methylene protons of the pyrrolidinone ring will appear as complex multiplets due to coupling with each other and adjacent protons. The C3 protons, being adjacent to the carbonyl group, will be further downfield than the C4 protons.

-

TBDMS Protons (δ 0.89 and 0.06): The tert-butyl group gives a characteristic sharp singlet integrating to 9 protons at approximately 0.89 ppm. The two methyl groups on the silicon atom are equivalent and will appear as a sharp singlet integrating to 6 protons at a very upfield position, around 0.06 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C =O (C2) |

| ~65 | C H₂-O (C6) |

| ~55 | C 5 |

| ~30 | C 3 |

| ~25.8 | Si-C(C H₃)₃ |

| ~22 | C 4 |

| ~18.2 | Si-C (CH₃)₃ |

| ~ -5.5 | Si-(C H₃)₂ |

Note: Predicted data generated using principles from online NMR prediction tools and spectral databases for similar compounds.[6][7][8]

Interpretation:

-

Carbonyl Carbon (δ ~177): The amide carbonyl carbon is the most deshielded carbon and appears significantly downfield.

-

Side-Chain and Ring Carbons (δ ~22-65): The carbons of the pyrrolidinone ring and the side-chain methylene group appear in the intermediate region of the spectrum. The carbon attached to the oxygen (C6) is the most downfield of this group, followed by the carbon at the chiral center (C5).

-

TBDMS Carbons (δ ~ -5.5 to 25.8): The carbons of the TBDMS group appear upfield. The quaternary carbon of the tert-butyl group is found around 18.2 ppm, and the methyl carbons of the tert-butyl group are at approximately 25.8 ppm. The two methyl carbons attached directly to the silicon atom are the most shielded, appearing at a characteristic negative chemical shift of around -5.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, the thin solid film method is a common and straightforward approach.[9]

-

Sample Preparation:

-

Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumental Analysis:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the instrument's sample holder.

-

Acquire the IR spectrum.

-

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the amide and silyl ether functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, broad | N-H stretch (amide) |

| ~2955, 2857 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide, lactam) |

| ~1250, 835, 775 | Strong | Si-C and Si-O stretches |

| ~1100 | Strong | C-O stretch (ether) |

Note: Predicted absorption frequencies based on standard IR correlation tables.[10][11][12][13]

Interpretation:

-

N-H Stretch (~3200 cm⁻¹): A strong, broad absorption is expected for the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.

-

C-H Stretches (~2850-2955 cm⁻¹): Strong absorptions below 3000 cm⁻¹ are characteristic of sp³ C-H stretching from the pyrrolidinone ring and the TBDMS group.

-

C=O Stretch (~1680 cm⁻¹): A very strong and sharp absorption is expected for the carbonyl group of the five-membered lactam. The ring strain slightly lowers the frequency compared to an acyclic amide.

-

Si-C and Si-O Stretches (~1250, 835, 775 cm⁻¹): The TBDMS group gives rise to several strong, characteristic bands. The Si-CH₃ symmetric deformation is typically seen around 1250 cm⁻¹. The Si-O stretch and other Si-C vibrations often result in strong absorptions in the 775-835 cm⁻¹ region.

-

C-O Stretch (~1100 cm⁻¹): The C-O stretching of the silyl ether will appear as a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilute this stock solution further with the same solvent to a final concentration of 1-10 µg/mL.[14]

-

Ensure the final solution is free of any particulate matter.

-

-

Instrumental Analysis:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Predicted Mass Spectrum and Fragmentation

The molecular weight of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (C₁₁H₂₃NO₂Si) is 229.15. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 230.16 would be expected as the base peak or a very prominent peak.

The fragmentation of TBDMS ethers is well-characterized.[15] A key fragmentation pathway involves the loss of the tert-butyl group.

Table 4: Predicted Key Ions in the ESI Mass Spectrum

| m/z | Proposed Fragment |

| 230.16 | [M+H]⁺ |

| 172.10 | [M - C₄H₉]⁺ or [M+H - C₄H₁₀]⁺ |

| 114.05 | [M - TBDMS]⁺ or [M+H - TBDMSOH]⁺ |

Interpretation of Fragmentation:

The most characteristic fragmentation in the mass spectrum of a TBDMS ether is the loss of the tert-butyl radical (57 Da) from the molecular ion or a tert-butane molecule (58 Da) from the protonated molecule, leading to a prominent ion at [M-57]⁺ or [M+H-58]⁺.[15][16][17] This results in the ion observed at m/z 172.10. Further fragmentation could involve the loss of the entire TBDMS group or TBDMS-OH, leading to an ion corresponding to the protonated (R)-5-(hydroxymethyl)pyrrolidin-2-one ring system.

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectral analysis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one through NMR, IR, and MS provides a unique and definitive fingerprint for this important chiral intermediate. The characteristic signals of the pyrrolidinone core, combined with the unmistakable signatures of the TBDMS protecting group, allow for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently handle and characterize this compound in their synthetic endeavors. The integration of predicted data, grounded in established spectroscopic principles, serves as a valuable tool for both educational purposes and as a reference for interpreting experimental results.

References

-

University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

University of York, Department of Chemistry. Preparing an NMR sample. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Scribd. Typical Infrared Absorption Frequencies. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Western University, Department of Chemistry. NMR Sample Preparation. [Link]

-

Colorado State University. CASCADE - Chemical Shift Calculator. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. [Link]

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Michigan State University, Department of Chemistry. IR Chart. [Link]

-

Oregon State University, Department of Chemistry. The Mass Spectrometry Experiment. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

MySkinRecipes. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Scribd. FTIR Analysis of Organic Compounds. [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

-

American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

Phillipou, G., Bigham, D. A., & Seamark, R. F. (1975). Steroid t-butyldimethylsilyl ethers as derivatives for mass fragmentography. Steroids, 26(4), 516–524. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Ljoncheva, M., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 48, 109204. [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. nova.chem.colostate.edu [nova.chem.colostate.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. scribd.com [scribd.com]

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one safety and handling

An In-Depth Technical Guide to the Safe Handling of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS No. 128899-30-9). As a valuable chiral building block in pharmaceutical synthesis, understanding its specific hazard profile and implementing robust safety protocols are paramount to ensuring personnel safety and experimental integrity.[1][][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture in the laboratory.

Chemical Identity and Hazard Profile

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is an organosilicon compound featuring a pyrrolidinone core, a chiral center, and a bulky tert-Butyldimethylsilyl (TBDMS) protecting group.[][4] While a comprehensive toxicological profile for this specific isomer is not extensively published, data from closely related structural analogs allows for a robust hazard assessment. The primary hazards are associated with irritation and potential harm upon ingestion.

A Safety Data Sheet for a structurally similar compound provides the following GHS classification under OSHA HCS (29 CFR 1910.1200), which should be considered relevant for handling (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Hazard Pictograms:

The causality for these classifications lies in the chemical's reactivity. The pyrrolidinone ring and silyl ether moiety can interact with biological macromolecules. Skin and eye irritation are common for compounds of this class, arising from their ability to disrupt lipid membranes and denature proteins upon contact. The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhalation of any aerosols or vapors.[5][6][7]

Risk Assessment and Mitigation: A Self-Validating System

A robust safety protocol is a self-validating system where engineering controls, personal protective equipment (PPE), and administrative procedures work in concert to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against respiratory exposure by maintaining a negative pressure environment, ensuring that any vapors or aerosols are drawn away from the user.[5] Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory for handling (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.[8][9]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact or immersion is possible, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[5]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), chemical safety goggles and a face shield are strongly recommended.[5][9]

-

Skin and Body Protection: A standard laboratory coat should be worn and buttoned to its full length. Ensure the material is appropriate for the chemicals being handled. For larger scale operations, a chemical-resistant apron may be necessary.[9]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge should be used.[10]

The following diagram illustrates the logical workflow for safe handling, from material receipt to disposal, emphasizing the integration of control measures.

Caption: Integrated workflow for handling (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

Detailed Protocols and Procedures

Handling and Storage

-

Receiving: Upon receipt, inspect the container for any damage or leaks.

-

Storage: This compound requires refrigerated storage. Store in a tightly sealed container in a dry, well-ventilated area at 2-8°C.[1][] The rationale for refrigerated storage is to minimize degradation and maintain the compound's purity over time. It may be sensitive to moisture, air, or light.[6]

-

Handling: Always handle this chemical inside a chemical fume hood. Avoid the formation of dusts or aerosols. Prevent contact with skin and eyes and avoid inhalation of any vapor.[5] Take precautionary measures against static discharge, as fine organic powders can sometimes pose a dust explosion hazard, although this is a low risk for this specific compound.[6]

First Aid Measures (In Case of Exposure)

These protocols are based on standard laboratory practice and SDS recommendations for irritant chemicals.[5][7] Immediate and decisive action is critical.

-

General Advice: Move the affected person out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[5]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use the personal protective equipment outlined in Section 2.2. Avoid breathing vapors, mist, or gas.[5][11]

-

Containment and Cleanup: Do not let the product enter drains.[11] For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6] Clean the spill area thoroughly with soap and water.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Discharge into the environment should be avoided.[11]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and silicon oxides.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][12]

Disposal Considerations

All chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service. Do not dispose of it down the drain. Contaminated packaging should be treated as the product itself.

Conclusion

While (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is an invaluable tool in modern organic synthesis, its potential hazards necessitate a culture of respect and caution. By understanding the chemical rationale behind its hazard profile and implementing a multi-layered safety system encompassing engineering controls, appropriate PPE, and rigorous handling protocols, researchers can mitigate risks effectively. This guide serves as a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) to ensure the safe and successful utilization of this important chiral building block.

References

-

Safety Data Sheet - 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. Angene Chemical, 2021. [Link]

-

5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One. MySkinRecipes. [Link]

-

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

SECTION 5: Firefighting measures. REACH Online. [Link]

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

-

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

-

2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine. MySkinRecipes. [Link]

-

N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. [Link]

-

What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube, 2025. [Link]

Sources

- 1. 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One [myskinrecipes.com]

- 3. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 4. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | C11H23NO2Si | CID 13771167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. louisville.edu [louisville.edu]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. 2-(3-[(tert-Butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 12. REACH, 5., SECTION 5: Firefighting measures :: ReachOnline [reachonline.eu]

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one commercial suppliers

An In-Depth Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one for Drug Discovery Professionals

Introduction: The Strategic Value of a Chiral Building Block

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (CAS Number: 128899-30-9) is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry.[][2] Its utility stems from the convergence of three key structural features: a stereochemically defined pyrrolidinone core, a primary alcohol protected as a robust tert-butyldimethylsilyl (TBDMS) ether, and the inherent reactivity of the lactam functionality. The pyrrolidinone scaffold is a privileged structure, frequently found in a wide array of pharmacologically active compounds, contributing to their biological efficacy and metabolic stability.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on sourcing, quality assessment, and strategic application of this key synthetic intermediate.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is essential for its effective use in synthesis. These properties are summarized below.

| Property | Value |

| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-pyrrolidinone[5] |

| CAS Number | 128899-30-9[][6] |

| Molecular Formula | C₁₁H₂₃NO₂Si[5][7] |

| Molecular Weight | 229.39 g/mol [7] |

| InChI Key | NUPOYZPOLQAMAK-SECBINFHSA-N[5] |

| Appearance | Typically a solid or oil |

| Storage | Refrigerated[5] |

Commercial Sourcing and Supplier Landscape

The reliable procurement of high-purity starting materials is a critical first step in any synthetic campaign. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is available from a range of specialized chemical suppliers. When selecting a supplier, researchers should prioritize vendors that provide comprehensive analytical data, including certificates of analysis (CoA) detailing purity and enantiomeric excess.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | Offers the compound through its partner Combi-Blocks, with specified purity of 96%.[5] |

| BLDpharm | Lists the compound and notes the requirement for cold-chain transportation.[6] |

| Combi-Blocks, Inc. | A direct supplier of this building block. |

| Chem-Impex International | Provides the precursor, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.[8] |

| Echemi | Lists the compound from various manufacturers.[9] |

Synthesis, Quality Control, and Analytical Methodologies

Synthetic Pathway Overview

The synthesis of this compound is conceptually straightforward, involving the selective protection of the primary alcohol of the readily available chiral precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one.[10] The most common and efficient method is the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

The choice of the TBDMS protecting group is strategic. It is exceptionally stable under a wide range of reaction conditions that might be required for subsequent modifications of the pyrrolidinone ring, yet it can be removed selectively when needed.[11][12]

Caption: Synthetic and Quality Control Workflow.

Critical Quality Attributes and Analytical Assessment

For a chiral building block, purity assessment extends beyond simple chemical purity to the critical measure of enantiomeric excess (e.e.). The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, complicating purification and potentially impacting the biological profile of the final active pharmaceutical ingredient (API).

A multi-pronged analytical approach is recommended for comprehensive quality control.

| Analytical Method | Purpose & Key Considerations |

| Chiral High-Performance Liquid Chromatography (HPLC) | The gold standard for determining enantiomeric excess (e.e.).[13][14] Utilizes a chiral stationary phase (CSP), often polysaccharide-based, to resolve the enantiomers.[15] Requires careful method development, including selection of the appropriate column and mobile phase (typically a mixture of hexane and an alcohol modifier like isopropanol).[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing chemical purity. Can be used to determine e.e. through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that induce chemical shift differences between the enantiomers.[14] |

| Gas Chromatography (GC) | Can be used for chiral purity analysis, often requiring derivatization of the analyte to increase its volatility.[13] Chiral GC columns with cyclodextrin-based stationary phases are commonly employed. |

This protocol is a representative method and should be optimized for the specific instrumentation and column available.

-

Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

-

Racemic Standard : If available, prepare a racemic standard to confirm the retention times of both the (R) and (S) enantiomers.

-

HPLC System and Conditions :

-

HPLC System : A standard HPLC system with a UV detector.

-

Chiral Column : A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).[15]

-

Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized for resolution.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C.

-

Detection : UV at 210 nm.

-

-

Data Analysis :

-

Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Caption: Decision Tree for Chiral Purity Analysis.

The TBDMS Protecting Group: A Pillar of Modern Synthesis

The tert-butyldimethylsilyl (TBDMS or TBS) ether is one of the most widely used protecting groups for alcohols, introduced by E.J. Corey in 1972.[16] Its popularity is due to a favorable balance of stability and reactivity.

Relative Stability

The steric bulk of the tert-butyl group provides significant kinetic stability, shielding the silicon-oxygen bond from nucleophilic or acidic attack.[11] This makes TBDMS ethers far more robust than smaller silyl ethers like trimethylsilyl (TMS) ethers. This differential stability is a powerful tool for selective deprotection in complex molecules.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Key Characteristics |

| TMS | 1 | Very labile; cleaved by mild acid or even protic solvents. |

| TES | 64 | More stable than TMS, but still relatively labile. |

| TBDMS (TBS) | 20,000 | Robust; stable to chromatography, mild acids/bases, and many reaction conditions.[11][16] |

| TIPS | 700,000 | Very bulky and stable; used when exceptional robustness is required. |

Data compiled from multiple sources.[11]

Deprotection Protocol

The most common method for the cleavage of a TBDMS ether is the use of a fluoride ion source, which exploits the exceptionally high strength of the silicon-fluoride bond.[16]

-

Reagents : Tetrabutylammonium fluoride (TBAF) is the most common reagent, typically supplied as a 1 M solution in tetrahydrofuran (THF).[17]

-

Procedure :

-

Dissolve the TBDMS-protected compound in THF.

-

Add an excess (typically 1.1 to 1.5 equivalents) of 1 M TBAF in THF.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Deprotection is usually complete within a few hours.[17]

-

Upon completion, perform an aqueous workup and extract the product.

-

Conclusion: Enabling the Synthesis of Next-Generation Therapeutics

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules. Its pyrrolidinone core provides a proven scaffold for biological activity, while the strategically placed and robustly protected hydroxyl group allows for its incorporation into diverse synthetic routes.[3][4] A thorough understanding of its sourcing, rigorous analytical quality control, and the chemical behavior of its TBDMS protecting group are paramount for its successful application in the demanding field of drug discovery and development.

References